molecular formula C23H19ClN4OS2 B2923947 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1216405-53-6

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No. B2923947
CAS RN: 1216405-53-6
M. Wt: 467
InChI Key: DSGCONASAAQVDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride” is a chemical compound with the molecular formula C24H24ClN3O3S2 . It is a derivative of the tetrahydrothieno[2,3-c]pyridine nucleus .


Molecular Structure Analysis

The molecular structure of this compound involves a tetrahydrothieno[2,3-c]pyridine nucleus . The C-3-position of this nucleus plays an essential role in the biological activity of the compound .

Scientific Research Applications

5-LOX Inhibitor Potential

The compound has been suggested for further structure optimization and in-depth studies as a possible 5-lipoxygenase (5-LOX) inhibitor . 5-LOX is an enzyme that plays a key role in the biosynthesis of leukotrienes, which are inflammatory mediators involved in conditions like asthma and allergies. Inhibiting 5-LOX can be a therapeutic strategy for treating such inflammatory diseases.

Antimicrobial Activity

Some derivatives of the compound have shown promising antimicrobial potential . This suggests that the compound could be used in the development of new antimicrobial agents, which is crucial in the fight against antibiotic-resistant bacteria.

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of novel compounds with potential therapeutic applications. The detailed synthesis process involves various reagents and conditions, indicating its versatility in chemical transformations .

Chemical Structure Analysis

The compound’s chemical structure has been analyzed, providing insights into its properties, spectra, and potential interactions with other molecules . This information is vital for researchers looking to modify or utilize the compound in various scientific applications.

Molecular Formula and Mass

The molecular formula and average mass of the compound have been determined, which are essential for identifying the compound and understanding its behavior in different chemical environments .

Chemical Database Inclusion

The compound is listed in chemical databases, which implies its recognition and potential utility in the scientific community. Researchers can access detailed information about the compound, including its molecular structure and related compounds .

Potential for Optimization

The high binding energy of the compound suggests that it has significant potential for further optimization, which could lead to the development of more effective therapeutic agents .

Commercial Availability

The compound’s CAS number and availability from commercial suppliers indicate that it is accessible for research and potential industrial applications.

Future Directions

The future directions for research on this compound could include further structure optimization and in-depth studies as a possible 5-LOX inhibitor . Additionally, more research could be conducted to explore the biological activities of this compound .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitcollagen prolyl-4-hydroxylase , an enzyme involved in collagen biosynthesis

Biochemical Pathways

If this compound indeed targets collagen prolyl-4-hydroxylase, it would affect the collagen biosynthesis pathway . This could lead to a decrease in collagen production, impacting various biological processes that rely on collagen, such as tissue repair and wound healing.

properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-1,3-benzothiazole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS2.ClH/c24-12-17-16-10-11-27(13-15-6-2-1-3-7-15)14-20(16)30-22(17)26-21(28)23-25-18-8-4-5-9-19(18)29-23;/h1-9H,10-11,13-14H2,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGCONASAAQVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=NC4=CC=CC=C4S3)C#N)CC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.